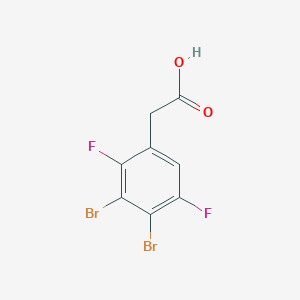

3,4-Dibromo-2,5-difluorophenylacetic acid

CAS No.: 1803783-39-2

Cat. No.: VC2754451

Molecular Formula: C8H4Br2F2O2

Molecular Weight: 329.92 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803783-39-2 |

|---|---|

| Molecular Formula | C8H4Br2F2O2 |

| Molecular Weight | 329.92 g/mol |

| IUPAC Name | 2-(3,4-dibromo-2,5-difluorophenyl)acetic acid |

| Standard InChI | InChI=1S/C8H4Br2F2O2/c9-6-4(11)1-3(2-5(13)14)8(12)7(6)10/h1H,2H2,(H,13,14) |

| Standard InChI Key | IFHOCKXIMBBWGU-UHFFFAOYSA-N |

| SMILES | C1=C(C(=C(C(=C1F)Br)Br)F)CC(=O)O |

| Canonical SMILES | C1=C(C(=C(C(=C1F)Br)Br)F)CC(=O)O |

Introduction

Synthesis Methods

The synthesis of 3,4-Dibromo-2,5-difluorophenylacetic acid involves organic reactions that introduce bromine and fluorine groups onto a phenylacetic acid derivative. These methods often require optimization of reaction conditions such as temperature, time, and concentration to maximize yield and selectivity while minimizing by-products.

Based on synthesis methods for similar compounds, several approaches can be considered for preparing 3,4-Dibromo-2,5-difluorophenylacetic acid:

Direct Halogenation

Starting with 2,5-difluorophenylacetic acid, bromination can be performed using bromine in the presence of a suitable catalyst such as iron or aluminum bromide. This introduces bromine atoms at the 3 and 4 positions of the phenyl ring. The reaction typically proceeds through an electrophilic aromatic substitution mechanism, with the existing fluorine atoms directing the incoming bromine substituents.

Weinreb Amide Approach

An alternative synthetic route could involve the approach used in the synthesis of similar compounds for pharmaceutical applications. For example, in the synthesis of intermediates for the anti-HIV drug Lenacapavir, researchers have utilized Weinreb amide chemistry as described in the literature . This approach involves:

-

Conversion of a simpler fluorophenylacetic acid to an acetyl chloride

-

Reaction with N,O-dimethylhydroxylamine to form a Weinreb amide

-

Subsequent transformations to introduce the bromine atoms at the desired positions

This method has been demonstrated to be scalable and suitable for industrial applications .

Chemical Reactivity

The chemical reactivity of 3,4-Dibromo-2,5-difluorophenylacetic acid is largely influenced by the electronic and steric effects of the halogen substituents on the phenyl ring. These structural features affect its participation in various chemical reactions.

Carboxylic Acid Reactions

As a carboxylic acid, this compound can undergo typical reactions associated with this functional group:

-

Esterification: Reaction with alcohols to form the corresponding esters

-

Amidation: Conversion to amides through reaction with amines

-

Reduction: Formation of alcohols or aldehydes using appropriate reducing agents

-

Decarboxylation: Loss of the carboxyl group under specific conditions

Halogen-Specific Reactivity

The bromine atoms at positions 3 and 4 make the compound suitable for various coupling reactions:

-

Suzuki-Miyaura coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds

-

Sonogashira coupling: Reaction with terminal alkynes to introduce alkynyl groups

-

Nucleophilic aromatic substitution: Replacement of bromine atoms with nucleophiles, facilitated by the presence of fluorine atoms

The fluorine atoms at positions 2 and 5 also influence the reactivity by:

-

Increasing the acidity of the phenylacetic acid moiety

-

Stabilizing negative charges that may form during reactions

-

Providing sites for potential hydrogen bonding in biological systems

Applications in Scientific Research

3,4-Dibromo-2,5-difluorophenylacetic acid has several potential applications in scientific research and pharmaceutical development.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as:

-

A building block for the synthesis of more complex drug candidates

-

An intermediate in the development of pharmaceuticals targeting specific biological pathways

-

A structural analog for structure-activity relationship studies

The presence of both bromine and fluorine atoms in the structure allows for diverse modifications to optimize pharmacological properties such as lipophilicity, metabolic stability, and target binding affinity.

Chemical Synthesis

As a synthetic intermediate, this compound can be utilized in:

-

The preparation of biologically active compounds

-

The synthesis of functionalized materials

-

The development of new methodologies for carbon-carbon and carbon-heteroatom bond formation

For example, compounds with similar structures have been used in the development of the anti-HIV drug Lenacapavir, highlighting their importance in pharmaceutical synthesis .

Comparison with Structurally Related Compounds

To better understand the unique properties of 3,4-Dibromo-2,5-difluorophenylacetic acid, it is valuable to compare it with structurally related compounds.

Comparative Analysis

The following table presents a comparison of 3,4-Dibromo-2,5-difluorophenylacetic acid with similar compounds:

This comparison illustrates how minor changes in the position of halogen substituents can lead to compounds with different chemical and potentially biological properties.

Current Research and Future Directions

Research on 3,4-Dibromo-2,5-difluorophenylacetic acid and related compounds is ongoing, with several promising directions:

Pharmaceutical Applications

The incorporation of halogenated phenylacetic acids into drug design continues to be an active area of research. For example, the development of Lenacapavir, an anti-HIV drug, involves the use of structurally related compounds as key intermediates . This suggests that 3,4-Dibromo-2,5-difluorophenylacetic acid might find application in the synthesis of novel pharmaceutical agents.

Advanced Synthetic Methodologies

Recent advancements in synthetic organic chemistry, particularly in the field of C-H functionalization and transition-metal-catalyzed cross-coupling reactions, offer new opportunities for the synthesis and derivatization of compounds like 3,4-Dibromo-2,5-difluorophenylacetic acid. These methodologies could provide more efficient access to this compound and facilitate its incorporation into more complex structures.

Structure-Activity Relationship Studies

The unique arrangement of halogen substituents in 3,4-Dibromo-2,5-difluorophenylacetic acid makes it a valuable candidate for structure-activity relationship studies. By systematically varying the position and identity of the halogen atoms, researchers can gain insights into how these structural features influence biological activity and physicochemical properties.

Analytical Methods for Characterization

Various analytical techniques can be employed to characterize 3,4-Dibromo-2,5-difluorophenylacetic acid:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity analysis

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the carboxylic acid moiety

-

Mass Spectrometry: For molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

Chromatographic techniques similar to those used for related compounds can be applied:

-

High-Performance Liquid Chromatography (HPLC): For purity determination and separation from structurally similar compounds

-

Gas Chromatography (GC): For volatile derivatives

-

Supercritical Fluid Chromatography (SFC): For separation of positional isomers

These analytical methods are essential for quality control and structure verification in both research and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume